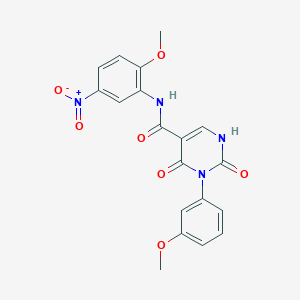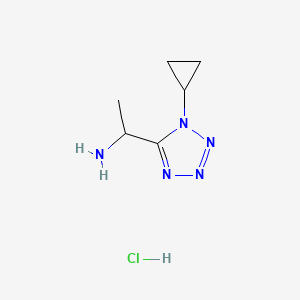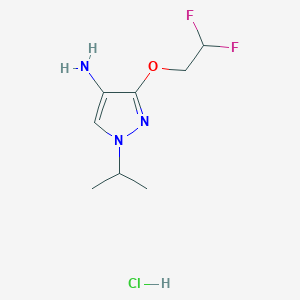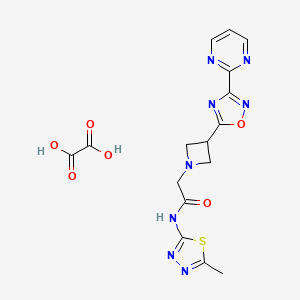![molecular formula C22H19F2N5O2 B2482839 2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922017-91-2](/img/structure/B2482839.png)
2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and study of pyrazolopyrimidine derivatives have attracted significant attention due to their potential applications in various fields, including medicinal chemistry. These compounds often exhibit a wide range of biological activities and chemical properties that make them valuable for research and development.
Synthesis Analysis
The synthesis of related pyrazolopyrimidine compounds often involves multi-step chemical processes starting from basic building blocks such as difluorobenzoic acid and amino-hydroxypyrazole. For example, a study describes the synthesis of a pyrazolopyridine derivative from 2,6-difluorobenzoic acid through a series of reactions including condensation and cyclization steps (Wang et al., 2013).
Scientific Research Applications
PET Agent Synthesis for Cancer Imaging
Wang et al. (2013) synthesized a compound structurally similar to 2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide for potential use as a PET agent in cancer imaging. This involved multiple steps from 2,6-difluorobenzoic acid and resulted in a product with high specificity for PET imaging (Wang, Gao, Miller, & Zheng, 2013).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) explored derivatives of pyrazolo[3,4-d]pyrimidine, similar to the target compound, for their anticancer and anti-5-lipoxygenase properties. Their study indicated potential applications of these compounds in cancer treatment and inflammation control (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Solid-Phase Synthetic Method for Compound Libraries
Heo and Jeon (2017) developed a solid-phase synthetic method for a library of compounds based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This methodology could be applicable for generating derivatives of the specific compound for various research applications (Heo & Jeon, 2017).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Abdellatif et al. (2014) synthesized and tested various pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally related to the target compound, for their anticancer activity. These compounds exhibited significant inhibitory activity against human breast adenocarcinoma cells (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Enzymatic Activity of Pyrazolopyrimidinyl Keto-esters
Gawaad (2008) investigated pyrazolopyrimidinyl keto-esters and their derivatives, closely related to the target compound, for their enzymatic activity. This research hinted at potential applications of such compounds in enzymology (Gawaad, 2008).
properties
IUPAC Name |
2,6-difluoro-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c1-14-5-7-15(8-6-14)12-28-13-26-20-16(22(28)31)11-27-29(20)10-9-25-21(30)19-17(23)3-2-4-18(19)24/h2-8,11,13H,9-10,12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPMZDNYVNQFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)








![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)
